1-(3-Isopropoxyphenyl)piperazine

Description

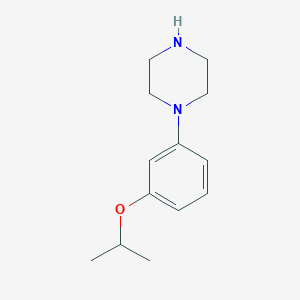

1-(3-Isopropoxyphenyl)piperazine is a phenylpiperazine derivative characterized by a piperazine ring substituted with a 3-isopropoxy-phenyl group. These compounds share a common piperazine backbone but differ in substituents on the aromatic ring, leading to variations in receptor affinity, metabolic pathways, and functional outcomes .

Propriétés

Formule moléculaire |

C13H20N2O |

|---|---|

Poids moléculaire |

220.31 g/mol |

Nom IUPAC |

1-(3-propan-2-yloxyphenyl)piperazine |

InChI |

InChI=1S/C13H20N2O/c1-11(2)16-13-5-3-4-12(10-13)15-8-6-14-7-9-15/h3-5,10-11,14H,6-9H2,1-2H3 |

Clé InChI |

FXQBSUBCXFCTEA-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OC1=CC=CC(=C1)N2CCNCC2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Key Phenylpiperazines

| Compound | Substituent Position & Group | Key Structural Properties |

|---|---|---|

| 1-(3-Isopropoxyphenyl)piperazine | 3-isopropoxy | Bulky isopropyl ether group; moderate electron-donating effect. |

| TFMPP (1-(3-trifluoromethylphenyl)piperazine) | 3-CF₃ | Strong electron-withdrawing CF₃ group; enhances metabolic stability and receptor affinity. |

| mCPP (1-(3-chlorophenyl)piperazine) | 3-Cl | Moderate electron-withdrawing Cl group; influences 5-HT receptor subtype selectivity. |

| MeOPP (1-(4-methoxyphenyl)piperazine) | 4-OCH₃ | Electron-donating methoxy group; alters pharmacokinetics and receptor binding. |

Pharmacological and Functional Comparisons

Serotonergic Receptor Interactions

Phenylpiperazines exhibit diverse interactions with 5-HT (serotonin) receptor subtypes :

- TFMPP : Acts as a 5-HT1B and 5-HT2C agonist. In cats, TFMPP inhibits sympathetic nerve discharge (SND) at low doses but increases SND at higher doses, accompanied by hypotension . It also suppresses locomotor activity in rats via 5-HT1B/1C receptors .

- mCPP : Primarily a 5-HT2C agonist with weaker 5-HT1B activity. It potently reduces locomotor activity in rodents, an effect blocked by 5-HT antagonists like metergoline . Compared to TFMPP, mCPP is 6-fold more potent in antagonizing 5-HT2A-mediated head-twitching .

- MeOPP: Limited data suggest its role in designer drugs with psychostimulatory effects, likely via 5-HT2 receptors .

Behavioral and Therapeutic Effects

- TFMPP: Used recreationally for MDMA-like effects but lacks hallucinogenic properties.

- mCPP : A metabolite of antidepressants (trazodone, nefazodone) and a designer drug. It induces anxiety in humans and suppresses appetite in rodents .

- This compound : The isopropoxy group may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to smaller substituents (e.g., Cl, CF₃).

Metabolic Pathways and Stability

Phenylpiperazines undergo extensive metabolism, primarily via CYP3A4-mediated N-dealkylation and CYP2D6-dependent hydroxylation :

- mCPP : Metabolized to hydroxy-mCPP isomers, 3-chloroaniline, and acetylated derivatives. Hydroxy metabolites are excreted as glucuronides/sulfates .

- TFMPP : Likely undergoes similar hydroxylation, but its CF₃ group may slow oxidative metabolism, increasing half-life .

- MeOPP : Methoxy groups are susceptible to demethylation, forming catechol intermediates prone to conjugation .

Table 2: Metabolic and Toxicological Profiles

| Compound | Major Metabolic Pathways | Key Metabolites | Toxicity Notes |

|---|---|---|---|

| mCPP | Aromatic hydroxylation, N-dealkylation | Hydroxy-mCPP, 3-chloroaniline | Linked to anxiety, serotonin syndrome |

| TFMPP | Hydroxylation, conjugation | Hydroxy-TFMPP, trifluoromethylaniline | Potential neurotoxicity at high doses |

| MeOPP | O-demethylation, glucuronidation | 4-Hydroxyphenylpiperazine | Limited data; possible hepatotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.